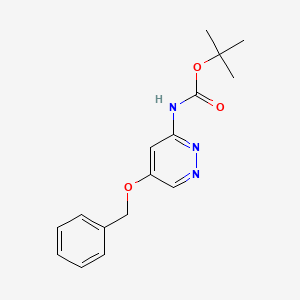
N-Boc-5-(benzyloxy)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-5-(benzyloxy)-3-pyridazinamine is a chemical compound that belongs to the class of pyridazinamine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy substituent, and a pyridazinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-(benzyloxy)-3-pyridazinamine typically involves multiple steps. One common approach is to start with the appropriate pyridazine derivative and introduce the benzyloxy group through a nucleophilic substitution reaction. The Boc protecting group is then added using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-(benzyloxy)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinamine core can be reduced to form different amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-5-(benzyloxy)-3-pyridazinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of N-Boc-5-(benzyloxy)-3-pyridazinamine involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the active amine, which can then interact with enzymes or receptors. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-5-methoxy-2-indolylboronic acid
- (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
Uniqueness
N-Boc-5-(benzyloxy)-3-pyridazinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
tert-butyl N-(5-phenylmethoxypyridazin-3-yl)carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(20)18-14-9-13(10-17-19-14)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,18,19,20) |
InChI Key |
SOJWVXDHBBTEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















